molecular formula C16H14Cl2N2O3S B3521553 N~1~-(3-Chloro-4-methylphenyl)-3-[(2-chloro-6-nitrophenyl)sulfanyl]propanamide

N~1~-(3-Chloro-4-methylphenyl)-3-[(2-chloro-6-nitrophenyl)sulfanyl]propanamide

Cat. No.: B3521553
M. Wt: 385.3 g/mol
InChI Key: FGELIJIZGCIDGL-UHFFFAOYSA-N
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Description

N~1~-(3-Chloro-4-methylphenyl)-3-[(2-chloro-6-nitrophenyl)sulfanyl]propanamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique chemical properties make it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-Chloro-4-methylphenyl)-3-[(2-chloro-6-nitrophenyl)sulfanyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Chlorination: Substitution of hydrogen atoms with chlorine atoms.

    Thioether Formation: Formation of a sulfanyl linkage between aromatic rings.

    Amidation: Formation of the amide bond.

Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-Chloro-4-methylphenyl)-3-[(2-chloro-6-nitrophenyl)sulfanyl]propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce corresponding amines.

Scientific Research Applications

N~1~-(3-Chloro-4-methylphenyl)-3-[(2-chloro-6-nitrophenyl)sulfanyl]propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(3-Chloro-4-methylphenyl)-3-[(2-chloro-6-nitrophenyl)sulfanyl]propanamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-6-methylphenyl)cyanothioformamide
  • N-(3-Chloro-4-methylphenyl)acetamide
  • N-(2-Chloro-6-nitrophenyl)propanamide

Uniqueness

N~1~-(3-Chloro-4-methylphenyl)-3-[(2-chloro-6-nitrophenyl)sulfanyl]propanamide is unique due to its specific combination of functional groups and molecular structure

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-(2-chloro-6-nitrophenyl)sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3S/c1-10-5-6-11(9-13(10)18)19-15(21)7-8-24-16-12(17)3-2-4-14(16)20(22)23/h2-6,9H,7-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGELIJIZGCIDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCSC2=C(C=CC=C2Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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